molecular formula C7H8F2N2 B1390646 2-(1,1-Difluoroethyl)-3-methylpyrazine CAS No. 1171916-84-9

2-(1,1-Difluoroethyl)-3-methylpyrazine

Cat. No. B1390646
M. Wt: 158.15 g/mol
InChI Key: HAANCFJYPUAOQO-UHFFFAOYSA-N
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Description

“2-(1,1-Difluoroethyl)pyrazine” is a type of fluorinated pyrazine . Fluorinated pyrazines have garnered interest in the scientific community due to their potential pharmacological activity . For example, a compound known as MK-7602, which is a fluorinated pyrazine, exhibits potential pharmacological activity due to its ability to inhibit dipeptidyl peptidase-4 (DPP-4), making it a potential utility as an antidiabetic agent .


Synthesis Analysis

While the specific synthesis process for “2-(1,1-Difluoroethyl)-3-methylpyrazine” is not available, similar compounds such as difluoromethylated allenes are synthesized through trifunctionalization of 1,3-enynes . Another method involves the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane .

Scientific Research Applications

  • Catalytic Synthesis : A study by Jing et al. (2008) focused on the synthesis of 2-methylpyrazine, a compound similar to 2-(1,1-Difluoroethyl)-3-methylpyrazine, using a catalytic reaction of ethylene diamine and propylene glycol. The study highlighted the use of alumina-supported copper catalysts with a chromium promoter to enhance the selectivity and conversion rates in producing 2-methylpyrazine (Jing et al., 2008).

  • Coordination Polymers : Dong et al. (2000) synthesized Cu(II)-Ag(I) mixed-metal coordination polymers using 2-methylpyrazine-5-carboxylate. This study is significant as it demonstrates the potential of pyrazine derivatives in forming novel coordination polymers, which could have implications for the development of materials with unique properties (Dong et al., 2000).

  • Corrosion Inhibition : A study by Obot and Gasem (2014) investigated the corrosion inhibition properties of pyrazine compounds for steel. They used quantum chemical calculations and molecular dynamics simulations to study the adsorption properties of these compounds, providing insights into their effectiveness in protecting metals from corrosion (Obot & Gasem, 2014).

  • Green Synthesis Methods : Research by Song et al. (2017) developed an efficient and environmentally friendly method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone. This study highlights the potential of pyrazine derivatives in green chemistry applications (Song et al., 2017).

  • Electronic and Spectral Studies : Arenas et al. (1988) conducted a detailed study on the vibrational spectrum and internal rotation of 2-methylpyrazine, providing valuable information on the electronic and spectral properties of pyrazine derivatives (Arenas et al., 1988).

properties

IUPAC Name

2-(1,1-difluoroethyl)-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-5-6(7(2,8)9)11-4-3-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAANCFJYPUAOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)-3-methylpyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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